3-Phenylsydnone

Übersicht

Beschreibung

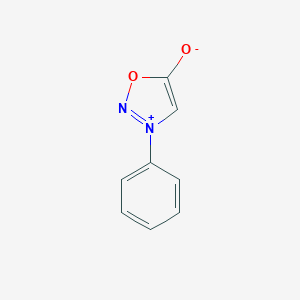

3-Phenylsydnone is a mesoionic compound with the chemical formula C₈H₆N₂O₂. It belongs to the class of sydnones, which are characterized by their unique 1,2,3-oxadiazole ring structure. This compound is known for its stability and reactivity, making it a valuable subject of study in organic chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylsydnone typically involves the reaction of N-nitroso-N-phenylglycine with acetic anhydride. The process begins with the preparation of N-nitroso-N-phenylglycine by reacting N-phenylglycine with sodium nitrite in an acidic medium. This intermediate is then treated with acetic anhydride to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs mechanochemical methods to enhance efficiency and reduce the use of organic solvents. Ball-milling techniques have been developed to synthesize sydnones, including this compound, in a more sustainable manner .

Analyse Chemischer Reaktionen

Acid Hydrolysis

3-Phenylsydnone undergoes acid-catalyzed hydrolysis via an internal redox reaction, producing phenylhydrazine , formic acid , and carbon dioxide (Fig. 1). This reaction proceeds through a mechanism proposed by Baker and Ollis, involving:

-

Protonation of the sydnone oxygen

-

Cleavage of the C–O bond

-

Intramolecular electron transfer to form intermediates

Key observation : The reaction’s exothermic nature and quantitative yield (~95%) make it a benchmark for studying sydnone reactivity .

Cycloaddition Reactions

This compound participates in 1,3-dipolar cycloadditions with arynes, yielding helicene derivatives. Regioselectivity depends on sydnone substituents and reaction conditions:

| Aryne Partner | Sydnone Structure | Major Product | Selectivity Ratio | Yield (%) |

|---|---|---|---|---|

| 3,4-Phenanthryne | Fused tricyclic (3a ) | Helicene 7a | 1:1 (no selectivity) | 74 |

| 3,4-Phenanthryne | Tetracylic (3b ) | Helicene 8a | 63:37 | 72 |

| 1,2-Naphthyne | N-Phenyl (3c ) | S-shaped 11b | 33:66 | 68 |

DFT studies reveal that selectivity arises from asynchronous transition states and stabilizing C–H⋯π interactions .

Nitration

Nitration of this compound occurs under strongly acidic conditions:

-

Reagents : KNO₃, H₂SO₄ at −5°C

-

Product : 4-Nitro-3-phenylsydnone (5 , R = NO₂)

Acylation

This compound undergoes Friedel-Crafts acylation under optimized conditions:

-

Reagents : Acetic anhydride, BF₃·Et₂O

-

Product : 4-Acetyl-3-phenylsydnone (9 , R = Me)

Metallation and Functionalization

Lithiation at the C4 position enables diverse derivatization:

| Electrophile | Product | Yield (%) |

|---|---|---|

| Allyl bromide | 4-Allyl-3-phenylsydnone | 70 |

| Methyl chloroformate | 4-Methoxycarbonyl-3-phenylsydnone | 65 |

| Benzophenone | 4-Diphenylhydroxymethyl-3-phenylsydnone | 50 |

Conditions: n-BuLi (−90°C), THF, followed by electrophile quenching .

Supercritical CO₂ Reactions

In environmentally benign supercritical CO₂, this compound reacts with methyl propiolate to form two regioisomers:

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

3-Phenylsydnone has been investigated for its cytotoxic effects against various cancer cell lines. Notably, derivatives of sydnone have shown significant activity against sarcoma 180 and Ehrlich carcinoma. For instance, studies have indicated that certain sydnone derivatives inhibit thymidine uptake in cancerous cells, leading to reduced cell proliferation .

Table 1: Cytotoxic Activity of Sydnone Derivatives

| Compound Type | Target Cancer Cell Lines | Activity Description |

|---|---|---|

| 3-(4-chloro-3-nitrophenyl) sydnone | Sarcoma 180, Ehrlich carcinoma | Significant cytotoxic activity |

| 3-(halogen-substituted phenyl) sydnone | MCF7 (breast), NCI-H460 (lung) | Antiproliferative effects noted |

| Stilbene-sydnone hybrids | HeLa, MCF7, SW620, MiaPaCa2, H460 | Decreased viability and proliferation |

Antimicrobial Properties

Sydnone derivatives have also been evaluated for their antibacterial properties. For example, sydnone-chalcone hybrids displayed significant antibacterial activity against Staphylococcus aureus and showed weaker effects against E. coli. The presence of nitro groups in the chalcone moiety further enhanced this antibacterial activity .

Antimalarial Activity

Research has highlighted the antimalarial properties of this compound, particularly against Plasmodium berghei. While it exhibited some activity, it was found to be less potent compared to other derivatives like 3-piperonylsydnone. This suggests that structural modifications can significantly influence biological activity .

Coordination Chemistry Applications

This compound has been utilized as a ligand in coordination chemistry, forming complexes with various metals such as palladium and copper. These complexes have been studied for their potential applications in catalysis and biological activity.

Metal Complex Formation

The formation of palladium complexes with this compound has been reported to enhance the biological activity of the resulting compounds. For instance, the coordination of sydnone with palladium led to complexes that exhibited anticancer properties .

Table 2: Summary of Metal Complexes with this compound

| Metal | Complex Type | Biological Activity |

|---|---|---|

| Palladium | Sydnone-palladium complex | Anticancer properties reported |

| Copper | N-(3-pyridyl)sydnone complex | Catalytic applications explored |

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Studies have shown that modifications at specific positions on the sydnone ring can enhance or diminish its biological activities.

Key Findings from SAR Studies

Wirkmechanismus

The mechanism of action of 3-Phenylsydnone involves its ability to undergo 1,3-dipolar cycloaddition reactions, forming stable pyrazole derivatives. These reactions are facilitated by the mesoionic nature of the sydnone ring, which allows for the delocalization of charges and interaction with various dipolarophiles . The compound’s reactivity is attributed to the presence of an enolate-like exocyclic oxygen atom and the acidic hydrogen at the C4 position .

Vergleich Mit ähnlichen Verbindungen

3,4-Disubstituted Sydnones: These compounds share the sydnone ring structure but have different substituents at the C3 and C4 positions.

Iminosydnones: Aza-derivatives of sydnones known for their biological activities.

Uniqueness of 3-Phenylsydnone: this compound is unique due to its stability and reactivity, which make it a versatile compound in synthetic chemistry. Its ability to undergo 1,3-dipolar cycloaddition reactions smoothly and its applications in various fields highlight its significance .

Biologische Aktivität

3-Phenylsydnone is a member of the sydnone family, which are heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties, supported by detailed research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its unique mesoionic structure, which contributes to its reactivity and biological activity. The general formula can be represented as follows:

This compound exhibits a range of chemical behaviors due to the presence of both electron-withdrawing and electron-donating groups.

Anticancer Activity

Research has demonstrated that various sydnone derivatives, including this compound, exhibit significant anticancer properties. A notable study by Greco et al. screened several sydnone derivatives for their efficacy against different cancer cell lines. The results indicated that certain derivatives showed potent activity against carcinoma-755 in mice but were inactive against others like sarcoma-180 and leukemia-1210 .

Table 1: Summary of Anticancer Activity of Sydnone Derivatives

| Compound | Cancer Type | Activity Level |

|---|---|---|

| 3-(p-methoxybenzyl) sydnone | Carcinoma-755 | Effective |

| 3-(4-X-3-nitrophenyl) sydnone | Sarcoma-180 | Inactive |

| 7a (specific sydnone) | L1210 leukemia | Significant activity |

The study also highlighted that compounds like 7a significantly enhanced the survival rates of tumor-bearing mice, indicating their potential as therapeutic agents .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored through various synthetic derivatives. Shinge et al. reported that hydrazones and symmetrical azines derived from 4-acetyl-3-phenylsydnone exhibited moderate antibacterial activity against E. coli and Pseudomonas aeruginosa.

Table 2: Antimicrobial Activity of Sydnone Derivatives

| Compound | Target Microorganism | Activity Level |

|---|---|---|

| 4-acetyl-3-phenylsydnone | E. coli | Moderate |

| Halogen-substituted sydnone | Pseudomonas aeruginosa | Potent |

These findings suggest that modifications to the phenyl ring can enhance the antimicrobial efficacy of sydnone derivatives.

Antioxidant Activity

Sydnones also exhibit antioxidant properties, particularly through their ability to scavenge free radicals. Research indicates that methyl substitution at specific positions on the phenyl ring enhances the DPPH radical scavenging activity .

Table 3: DPPH Radical Scavenging Activity of Sydnone Derivatives

| Compound | Substitution Position | Scavenging Activity |

|---|---|---|

| 3-(2-methylphenyl) sydnone | Ortho | High |

| 3-(4-methylphenyl) sydnone | Para | Low |

This suggests that specific structural modifications can significantly impact the antioxidant capacity of these compounds.

Case Studies and Research Findings

- Mechanochemical Synthesis : Recent studies have employed mechanochemical methods for synthesizing sydnones, demonstrating efficiency in producing active pharmaceutical ingredients (APIs) related to compounds like molsidomine and mesocarb, which are known for their vasorelaxing properties .

- In Vivo Studies : In vivo experiments have shown that certain derivatives not only enhance survival rates in tumor models but also exhibit synergistic effects when combined with other chemotherapeutic agents .

Eigenschaften

IUPAC Name |

3-phenyloxadiazol-3-ium-5-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-8-6-10(9-12-8)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQEVEDHJIGSXDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[N+]2=NOC(=C2)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00152639 | |

| Record name | 3-Phenylsydnone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26666565 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

120-06-9 | |

| Record name | 1,2,3-Oxadiazolium, 5-hydroxy-3-phenyl-, inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenylsydnone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenylsydnone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73766 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Phenylsydnone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19561 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Phenylsydnone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenyloxadiazol-3-ium-5-olate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-PHENYLSYDNONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8AKY6TN6P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3-Phenylsydnone?

A1: this compound has the molecular formula C8H6N2O2 and a molecular weight of 162.15 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A: Researchers commonly employ techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy to characterize this compound. [] These techniques provide insights into the compound's functional groups and structural arrangements.

Q3: What is significant about the reactivity of the 4-position in this compound?

A: this compound readily undergoes electrophilic aromatic substitution reactions, predominantly at the 4-position. [, ] This reactivity makes it a versatile building block for synthesizing a variety of substituted sydnones.

Q4: How can this compound be acylated?

A: Researchers have successfully acylated this compound using various methods, including Friedel-Crafts acylation catalyzed by metal triflates, such as Bismuth Triflate, under microwave irradiation. []

Q5: Can this compound participate in cycloaddition reactions?

A: Yes, this compound acts as a 1,3-dipole in cycloaddition reactions. For instance, it reacts with dienes like isoprene, yielding 2-methyl-7-phenyl-1,7-diazatricyclo[2.2.1.02,6]heptane, showcasing a double 1,3-dipolar cycloaddition. []

Q6: What is the significance of lithiation in this compound chemistry?

A: Treating this compound with n-butyllithium and TMEDA enables regiospecific lithiation at both the 4-position of the sydnone ring and the ortho-position of the phenyl ring. This dilithiated species serves as a valuable intermediate for further functionalization. []

Q7: Can this compound be used to synthesize pyrazole derivatives?

A: Yes, this compound acts as a precursor for synthesizing substituted pyrazoles. It undergoes 1,3-dipolar cycloaddition reactions with alkynes, alkenes, and maleimides, affording diverse pyrazole structures. []

Q8: Can this compound form complexes with metals?

A: Yes, this compound can act as a ligand in metal complexes. For example, it forms complexes with pentacyanoferrate(II), exhibiting metal-to-ligand charge transfer transitions in their electronic spectra. []

Q9: What catalytic applications do Palladium complexes of this compound derivatives have?

A: Palladium complexes derived from anions of this compound derivatives have demonstrated catalytic activity in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of various biaryl compounds. []

Q10: What is the solubility behavior of this compound?

A: Studies on the solubility of this compound in binary solvent systems like dioxane-water and ethylacetate-methanol indicate strong self-association, resulting in lower solubility compared to ideal solutions. []

Q11: What is known about the charge-transfer properties of this compound?

A: Research suggests that this compound can form charge-transfer complexes with electron acceptors like tetracyanoethylene (TCNE), evidenced by characteristic absorption bands in their electronic spectra. []

Q12: What potential biological activities have been investigated for this compound derivatives?

A: Derivatives of this compound, particularly those with styrylcarbonyl substituents, have shown promise as potential anti-inflammatory, analgesic, and antipyretic agents. []

Q13: What is the relationship between 3-Phenylsydnones and nitric oxide release?

A: Studies have explored the nitric oxide donor activity of 3-Phenylsydnones. They have been shown to release nitric oxide, albeit slowly and at low levels, potentially contributing to their pharmacological effects. [, ]

Q14: How does the structure of this compound derivatives relate to their anticancer activity?

A: Research has explored the anticancer activity of this compound derivatives containing α,β-unsaturated ketone moieties. These compounds have exhibited promising in vitro cytotoxicity against various cancer cell lines. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.